3-Phenylquinolin-7-amine
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Overview
Description
3-Phenylquinolin-7-amine is an organic compound with the molecular formula C₁₅H₁₂N₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound features a quinoline core with a phenyl group at the 3-position and an amine group at the 7-position, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylquinolin-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and benzaldehyde.
Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with an aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenylquinolin-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, such as halogenation using halogens in the presence of a Lewis acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated quinolines.
Scientific Research Applications
3-Phenylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 3-Phenylquinolin-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-Phenylquinolin-7-amine, lacking the phenyl and amine groups.
2-Phenylquinoline: Similar structure but with the phenyl group at the 2-position.
4-Phenylquinoline: Phenyl group at the 4-position.
7-Aminoquinoline: Lacks the phenyl group but has the amine group at the 7-position.
Uniqueness
This compound is unique due to the specific positioning of the phenyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-phenylquinolin-7-amine |
InChI |
InChI=1S/C15H12N2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-10H,16H2 |
InChI Key |
KIXSRCSAAMHUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=C2)N |
Origin of Product |
United States |
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